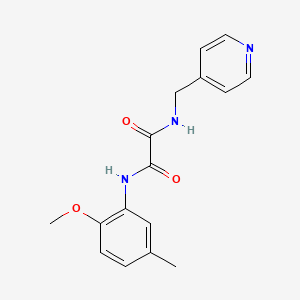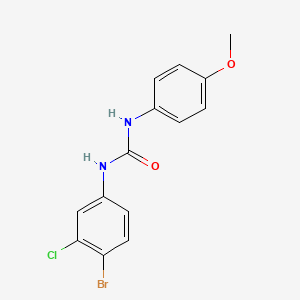
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)ethanediamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with base materials undergoing condensation, rearrangement, or functional group modifications. For instance, synthesis methods have been developed for compounds with similar structural features, indicating the potential pathways that could be adapted for the target compound. These methods often involve the use of catalysts and specific reagents to guide the reaction towards the desired product while maintaining control over the stereochemistry and functional group positioning (Brown & Lee, 1970).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been elucidated using techniques such as X-ray crystallography, IR, UV/Vis, and NMR spectroscopy. These studies reveal detailed information about bond lengths, angles, and the overall geometry of the molecules, highlighting the presence of specific functional groups and their arrangement within the compound. Intramolecular hydrogen bonding and tautomeric forms can significantly influence the stability and reactivity of such compounds (Galić, Matković-Čalogović, & Cimerman, 2000).
Chemical Reactions and Properties
Chemical reactions involving compounds with structural similarities to the target molecule often include nucleophilic substitutions, electrophilic additions, and rearrangements. These reactions can alter the molecular framework, leading to a diverse range of products with different physical and chemical properties. The reactivity of such compounds is influenced by the presence and position of functional groups, as well as the overall molecular conformation (Al-thamili et al., 2020).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystalline structure, provide critical insights into the behavior of compounds under various conditions. These properties are essential for understanding the compound's stability, suitability for different applications, and interaction with other substances. Spectroscopic techniques, alongside crystallographic studies, offer detailed data on the physical characteristics of compounds with similar molecular structures (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different chemical conditions, are pivotal in determining the compound's potential applications and handling requirements. Studies on related compounds provide a basis for predicting the behavior of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)ethanediamide in chemical reactions, its compatibility with different solvents, and its susceptibility to degradation or transformation (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Pyrilamine Derivatives : A study reported the synthesis of Pyrilamine-d6, a derivative of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)ethanediamide, through a reaction involving N-2-[(4-methoxyphenyl)methyl]-aminopyridine and 2-(N,N-di[2H3]methylamino)ethyl chloride (Bird & Shuker, 1985).
Ligand Synthesis and Analysis : In another study, ligands such as N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, which are structurally related, were synthesized and characterized. These ligands form chiral, pseudo C3-symmetric complexes with certain metal salts (Canary et al., 1998).
Metabolic and Toxicological Studies
Metabolism of Methoxychlor and DDT : A study on Methoxychlor, structurally related to N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)ethanediamide, explored its metabolic fate in the human intestinal gut. It was found that a specific human intestinal bacterium could transform methoxychlor and DDT into less toxic compounds (Yim et al., 2008).
Enantioselective Metabolism of Pesticides : The enantioselective metabolism of methoxychlor, a pesticide, by human cytochrome P450s was investigated, which is relevant for understanding the metabolic pathways and potential effects of structurally similar compounds (Hu & Kupfer, 2002).
Environmental Impact
- Breakdown of Methoxychlor in Aquatic Systems : Research on the transformation of methoxychlor in aquatic systems indicated its breakdown into various products, which is significant for assessing the environmental impact of related compounds (Graham et al., 1999).
Propiedades
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-4-14(22-2)13(9-11)19-16(21)15(20)18-10-12-5-7-17-8-6-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBRWUHEOKROAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)
![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)
![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)
![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)